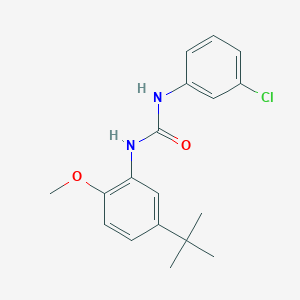
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)urea
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)urea, commonly known as terbuthylazine, is a herbicide that is widely used in agriculture to control weeds. It belongs to the triazine family of herbicides and is known for its effectiveness in controlling a wide range of weed species.
Wirkmechanismus
The mechanism of action of terbuthylazine involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately causing plant death.
Biochemical and Physiological Effects:
Terbuthylazine has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to terbuthylazine can cause irritation to the skin, eyes, and respiratory system. Chronic exposure has been linked to developmental and reproductive toxicity in animals. In addition, terbuthylazine has been shown to have endocrine-disrupting effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Terbuthylazine is a widely used herbicide, making it readily available for use in lab experiments. It has a well-defined mechanism of action, which makes it useful for studying the effects of herbicides on plants. However, its toxicity to non-target organisms limits its use in experiments involving living organisms.
Zukünftige Richtungen
For its use include the development of new herbicides, the study of its effects on soil microbiota, and its potential use as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Terbuthylazine has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in a variety of crops, including corn, soybeans, and cotton. In addition to its use as a herbicide, terbuthylazine has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)12-8-9-16(23-4)15(10-12)21-17(22)20-14-7-5-6-13(19)11-14/h5-11H,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOMIMHKGACAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4850635.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)
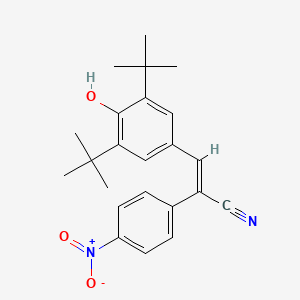
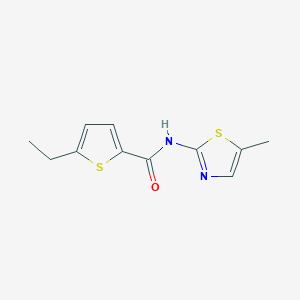
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)
![ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B4850672.png)
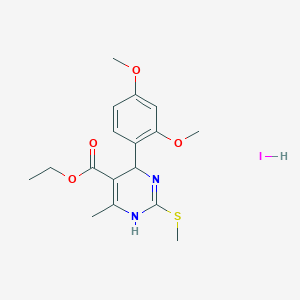
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4850686.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4850696.png)
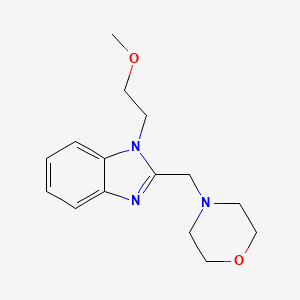
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B4850703.png)
![4-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4850707.png)
![2'-{[(2-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4850709.png)